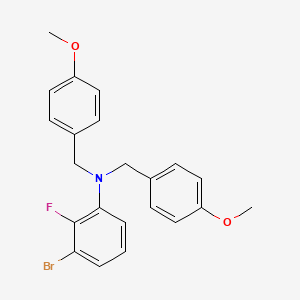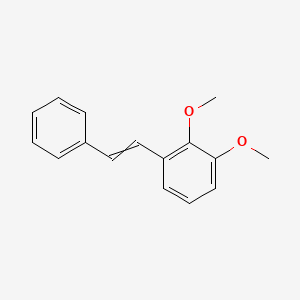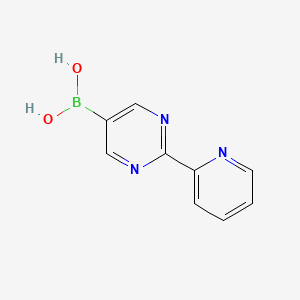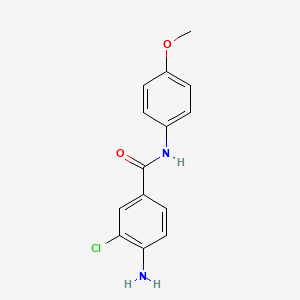
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a methoxyphenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-amino-3-chlorobenzoic acid with 4-methoxyaniline. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines. This process can be enhanced by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
化学反応の分析
Types of Reactions
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzamides, aminobenzamides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
類似化合物との比較
Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-methoxyaniline
- 4-chlorobenzenamide, N-(4-methoxyphenyl)-
Uniqueness
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
特性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
4-amino-3-chloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-5-3-10(4-6-11)17-14(18)9-2-7-13(16)12(15)8-9/h2-8H,16H2,1H3,(H,17,18) |
InChIキー |
OZKMDISVTNTYDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
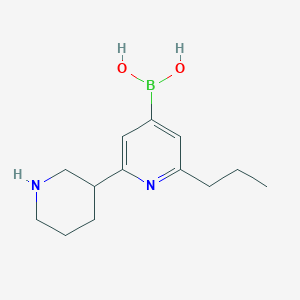
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
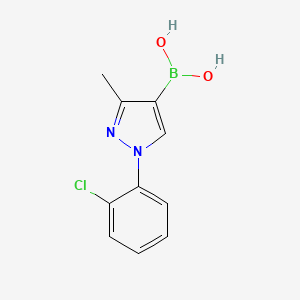
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
